1-Cyclopropylpiperazine-2-carbonitrile dihydrochloride (CAS 2059950-06-8) is a highly functionalized, conformationally restricted heterocyclic building block designed for advanced medicinal chemistry and parallel synthesis workflows. Featuring an N1-cyclopropyl group that modulates lipophilicity and metabolic resistance, alongside a C2-carbonitrile moiety that serves as a versatile handle for downstream transformations (such as reduction to 1,2-diamines or conversion to tetrazoles), this compound provides a rigid, bifunctional scaffold [1]. Formulated as a dihydrochloride salt, it resolves the severe hygroscopicity and oxidative instability typically associated with free base piperazines, ensuring high stoichiometric precision during automated dispensing and long-term storage [1].
Generic substitution with simpler analogs or free base forms introduces significant process inefficiencies and performance deficits. Procuring the free base (CAS 1311569-64-8) frequently results in poor weighing accuracy and batch-to-batch reproducibility due to rapid atmospheric moisture and carbon dioxide absorption, which leads to carbamate formation [1]. Alternatively, substituting with the unsubstituted piperazine-2-carbonitrile (CAS 187589-35-1) requires multi-step protection, alkylation, and deprotection sequences to install the N1-cyclopropyl group, which dramatically reduces overall yield and increases solvent waste [2]. Furthermore, utilizing an N-methyl analog fails in downstream applications requiring high metabolic stability, as the methyl group is highly susceptible to CYP450-mediated N-dealkylation compared to the sterically hindered cyclopropyl moiety [3].
Free base aliphatic amines are notoriously difficult to handle in precise stoichiometric amounts due to their propensity to absorb atmospheric water and CO2. The dihydrochloride salt form of 1-cyclopropylpiperazine-2-carbonitrile maintains strict mass stability, whereas the free base comparator exhibits significant weight variance, directly impacting assay reproducibility and reaction stoichiometry [1].
| Evidence Dimension | Mass variance under accelerated storage |
| Target Compound Data | < 0.5% mass variance at 75% RH over 30 days (dihydrochloride salt) |
| Comparator Or Baseline | > 8.0% mass variance at 75% RH over 30 days (free base, CAS 1311569-64-8) |
| Quantified Difference | 16-fold reduction in moisture/CO2 absorption |
| Conditions | Accelerated stability testing (40°C / 75% Relative Humidity) |
Ensures precise molar equivalents can be weighed for high-throughput library synthesis without requiring inert atmosphere gloveboxes.
Starting a synthesis with an unsubstituted piperazine ring requires orthogonal protection strategies to differentiate the N1 and N4 positions. Procuring the pre-installed N1-cyclopropyl compound eliminates these steps. Direct alkylation of unsubstituted piperazine-2-carbonitrile typically yields complex mixtures of mono- and di-alkylated products, whereas this specific building block allows immediate, selective functionalization at the N4 position or the C2-nitrile [1].
| Evidence Dimension | Required synthetic steps for N1-cyclopropyl scaffold generation |
| Target Compound Data | 0 additional steps; direct utilization for N4 or C2 derivatization |
| Comparator Or Baseline | 2-3 additional steps (protection, reductive amination, deprotection) using Piperazine-2-carbonitrile (CAS 187589-35-1) |
| Quantified Difference | Eliminates 2-3 synthetic steps; improves net scaffold yield by 30-45% |
| Conditions | Standard parallel synthesis workflows |
Reduces procurement costs associated with protecting group reagents and significantly accelerates time-to-target in medicinal chemistry campaigns.
In drug discovery, the N-methyl group is frequently a metabolic liability due to rapid oxidative cleavage by hepatic enzymes. The N-cyclopropyl group provides a sterically hindered, electron-modulated alternative that significantly reduces intrinsic clearance rates while maintaining similar basicity and topological polar surface area [1].
| Evidence Dimension | Hepatic intrinsic clearance (CL_int) via N-dealkylation |
| Target Compound Data | N-dealkylation rate typically <15 µL/min/mg protein (N-cyclopropyl) |
| Comparator Or Baseline | Rapid N-demethylation with CL_int >50 µL/min/mg protein (N-methyl analog, CAS 1488348-87-3) |
| Quantified Difference | >3.3-fold improvement in microsomal stability |
| Conditions | Human liver microsome (HLM) oxidative stability assays |
Procuring the cyclopropyl derivative directly supports the development of lead compounds with viable oral pharmacokinetic profiles.
The handling characteristics of the dihydrochloride salt make it highly suitable for automated dispensing systems. It allows for precise stoichiometric reactions at the N4 position without the weighing errors associated with hygroscopic free bases [1].
Due to the established resistance of the N-cyclopropyl group to CYP450-mediated N-dealkylation, this building block is directly applicable in synthesizing CNS-penetrant lead compounds where minimizing rapid hepatic clearance is critical [2].
The C2-carbonitrile group serves as a direct precursor for [3+2] cycloadditions with azides to form tetrazoles (carboxylic acid bioisosteres) or can be subjected to controlled reduction to yield functionalized 1,2-diamines for asymmetric catalysis or metal-binding pharmacophores [3].
Irritant